molecular formula C25H26NNaO5 B606950 DB-959 sodium CAS No. 1258076-66-2

DB-959 sodium

Cat. No.: B606950
CAS No.: 1258076-66-2
M. Wt: 443.47
InChI Key: ICCAFCVDQOALPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

It is a PPAR agonist, which means it can activate peroxisome proliferator-activated receptors, playing a role in regulating gene expression related to metabolism and inflammation.

Preparation Methods

The synthesis of DB-959 sodium involves several steps, starting with the preparation of the oxazole ring, followed by the attachment of the ethoxy group and the indene moietyThe reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

DB-959 sodium undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or nucleophiles under specific conditions.

Scientific Research Applications

DB-959 sodium has several scientific research applications:

    Nanoparticle Synthesis: It is used in the development of novel materials, particularly in the synthesis of nanoparticles, which are crucial for advancements in technology and industry.

    Medical Research: As a PPAR agonist, it has potential therapeutic applications in treating Alzheimer’s disease by modulating gene expression related to inflammation and metabolism.

    Material Science: The compound is used in studies involving photoelectron spectroscopy to understand electronic states in materials.

Mechanism of Action

The mechanism of action of DB-959 sodium involves its role as a PPAR agonist. By binding to peroxisome proliferator-activated receptors, it influences the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. This modulation of gene expression can lead to therapeutic effects in conditions like Alzheimer’s disease.

Comparison with Similar Compounds

  • Pioglitazone
  • Rosiglitazone
  • Troglitazone

DB-959 sodium stands out due to its potential application in Alzheimer’s disease, which is not a primary indication for the other PPAR agonists.

Properties

CAS No.

1258076-66-2

Molecular Formula

C25H26NNaO5

Molecular Weight

443.47

IUPAC Name

sodium;2-[(1S)-5-[2-[5-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-4-yl]ethoxy]-2,3-dihydro-1H-inden-1-yl]acetate

InChI

InChI=1S/C25H27NO5.Na/c1-3-23-22(26-25(31-23)16-6-8-19(29-2)9-7-16)12-13-30-20-10-11-21-17(14-20)4-5-18(21)15-24(27)28;/h6-11,14,18H,3-5,12-13,15H2,1-2H3,(H,27,28);/q;+1/p-1/t18-;/m0./s1

InChI Key

ICCAFCVDQOALPN-UHFFFAOYSA-M

SMILES

CCC1=C(N=C(O1)C2=CC=C(C=C2)OC)CCOC3=CC4=C(C=C3)C(CC4)CC(=O)[O-].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DB-959Na;  T-3D-959;  T-3D959;  DB959Na;  T3D959;  T3D959;  DB 959Na;  T 3D 959;  T 3D959

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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